molecular formula C9H11NO2 B1365699 3-amino-4,5-dimethyl-benzoic Acid CAS No. 348165-23-1

3-amino-4,5-dimethyl-benzoic Acid

Cat. No. B1365699
CAS RN: 348165-23-1
M. Wt: 165.19 g/mol
InChI Key: LODJOJFWWXEMGD-UHFFFAOYSA-N
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Description

3-amino-4,5-dimethyl-benzoic acid (3-ADMB) is an organic compound commonly used in scientific research. It is a derivative of benzoic acid and has a variety of applications in the fields of biochemistry and physiology. 3-ADMB is a white crystalline solid with a melting point of 122-124°C and a boiling point of 294-296°C. It has a molecular weight of 181.2 g/mol and is soluble in water and ethanol. It is also a weak acid and has a pKa of 4.7.

Scientific Research Applications

1. Synthesis and Characterization of Novel Compounds

3-Amino-4,5-dimethyl-benzoic acid is instrumental in the synthesis of novel compounds, particularly ligands and complexes. A study synthesized a new thiazolyl azo ligand and its Co(III), Cd(II) complexes, starting from 2-amino-4,5-dimethyl thiazole, which was then diazotized and coupled with 3-dimethyl amino benzoic acid. These compounds were characterized using various spectroscopic methods, demonstrating their potential for further scientific exploration (Waheeb et al., 2021).

2. Antimicrobial and Antifungal Applications

Studies have demonstrated the antimicrobial and antifungal potential of compounds synthesized from 3-amino-4,5-dimethyl-benzoic acid derivatives. These compounds show effectiveness against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Jaber et al., 2021; Zarafu, 2020).

3. Biosynthesis and Metabolic Engineering

3-Amino-benzoic acid (3AB), a closely related compound, plays a significant role in metabolic engineering. A study utilized 3AB in a microbial biosynthetic system for de novo production from glucose. This co-culture engineering approach in Escherichia coli significantly improved the production of 3AB, demonstrating its importance in biotechnological applications (Zhang & Stephanopoulos, 2016).

4. Applications in Organic Synthesis

3-Amino-4,5-dimethyl-benzoic acid derivatives are used in the synthesis of various organic compounds, such as amino acids and Schiff bases. These synthesized compounds have shown potential in applications like pseudopeptide synthesis and as building blocks for organic synthesis, providing a versatile tool in the field of chemistry (Pascal et al., 2000; Sameiro et al., 2003).

properties

IUPAC Name

3-amino-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODJOJFWWXEMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457875
Record name 3-amino-4,5-dimethyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4,5-dimethyl-benzoic Acid

CAS RN

348165-23-1
Record name 3-amino-4,5-dimethyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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